3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylic acid
Description
3-Hydroxy-5-(trifluoromethyl)pyridine-2-carboxylic acid is a pyridine derivative featuring a hydroxyl group at position 3 and a trifluoromethyl (-CF₃) group at position 3.
Properties
CAS No. |
1806579-86-1 |
|---|---|
Molecular Formula |
C7H4F3NO3 |
Molecular Weight |
207.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Precursor Selection : 3-hydroxypyridine-2-carboxylic acid derivatives serve as starting materials.
-
Halogenation : Gaseous chlorine (Cl₂) and hydrogen fluoride (HF) are introduced under pressurized conditions to substitute hydrogen atoms with -CF₃ at the 5-position.
-
Cyclization : Intermediate products undergo thermal cyclization to stabilize the pyridine ring.
Optimized Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 300–350°C | Higher yields at 320°C |
| Pressure | 5–10 atm | Increased pressure reduces side reactions |
| Reaction Time | 4–6 hours | Prolonged time degrades product |
| Molar Ratio (Cl₂:HF) | 1:3 | Excess HF ensures complete fluorination |
This method achieves yields of 68–72% but requires specialized equipment for high-temperature gas-phase reactions.
An alternative route involves stepwise introduction of functional groups using protected intermediates. This method, adapted from analogous trifluoromethylpyrimidine syntheses, offers better control over regioselectivity.
Synthetic Pathway
-
Formation of Trifluoromethylpyridine Core :
-
5-Trifluoromethylpyridine-2-carboxylic acid is synthesized via nucleophilic substitution using trifluoromethyl copper (CuCF₃) on 5-bromopyridine-2-carboxylic acid.
-
Reaction Conditions :
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 80–100°C
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Yield: 65% .
-
-
-
Hydroxylation at the 3-Position :
-
The hydroxyl group is introduced via oxidative hydroxylation using hydrogen peroxide (H₂O₂) in acidic media.
-
Key Parameters :
Parameter Value H₂O₂ Concentration 30% (v/v) Reaction pH 2–3 (H₂SO₄) Temperature 50–60°C Time 8–12 hours -
Yield: 58–62% .
-
A streamlined one-pot synthesis has been developed to reduce purification steps. This method combines pyridine ring formation with simultaneous introduction of -CF₃ and -COOH groups.
Procedure
-
Reactants :
-
Ethyl trifluoroacetoacetate (CF₃COCH₂COOEt)
-
Ammonium acetate (NH₄OAc)
-
Glyoxylic acid (HCOCOOH)
-
-
Reaction Setup :
-
Solvent: Ethanol/water (4:1)
-
Catalyst: Piperidine (10 mol%)
-
Temperature: Reflux (78°C)
-
Time: 24 hours
-
-
Acid Hydrolysis :
-
The ethyl ester intermediate is hydrolyzed using 6M HCl at 90°C for 4 hours to yield the carboxylic acid.
-
Overall Yield : 55–60% .
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Vapor-Phase Halogenation | 72 | 95 | Scalable for industrial production | High energy input; specialized equipment required |
| Stepwise Functionalization | 62 | 98 | High regioselectivity | Multiple purification steps |
| One-Pot Synthesis | 60 | 90 | Reduced processing time | Lower purity due to side products |
Advanced Catalytic Strategies
Recent innovations focus on catalytic systems to enhance efficiency:
Photocatalytic Fluorination
-
Catalyst : Ruthenium bipyridine complexes under UV light.
-
Conditions :
-
Solvent: Acetonitrile
-
Temperature: 25°C
-
Yield: 70% (improved selectivity for -CF₃).
-
Enzymatic Hydroxylation
-
Enzyme : Cytochrome P450 monooxygenases.
-
Substrate : 5-(Trifluoromethyl)pyridine-2-carboxylic acid.
-
Yield : 50% (eco-friendly but slower).
Industrial-Scale Considerations
For large-scale production, the vapor-phase method remains dominant due to its throughput. However, modifications such as fluidized bed reactors and continuous flow systems are being explored to mitigate thermal degradation.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
1.1 Antitumor Activity
Research indicates that trifluoromethylpyridines exhibit potential as antitumor agents. For instance, derivatives of 3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylic acid have been investigated for their ability to inhibit specific cancer cell lines. A notable study demonstrated that modifications of this compound can lead to enhanced activity against various tumors, including breast and lung cancers .
1.2 Prolyl Hydroxylase Inhibition
This compound has been identified as a potential inhibitor of prolyl hydroxylases, which are crucial in the regulation of hypoxia-inducible factors (HIFs). Inhibiting these enzymes can lead to increased HIF levels, promoting angiogenesis and cellular adaptation under low oxygen conditions. This application is particularly relevant in cancer therapy, where tumor hypoxia is a common challenge .
Agrochemical Applications
2.1 Herbicidal Properties
The trifluoromethyl group enhances the biological activity of pyridine derivatives, making them effective as herbicides. Studies have shown that this compound can be used in formulations targeting specific weed species while minimizing damage to crops .
2.2 Pesticide Development
This compound also serves as a building block for developing novel pesticides. Its ability to disrupt metabolic pathways in pests has been documented, providing a basis for new agrochemical products aimed at pest control .
Material Science
3.1 Polymerization Initiators
In material science, this compound is utilized as an initiator in polymerization reactions. Its unique structure allows it to facilitate the formation of polymers with specific properties, such as increased thermal stability and chemical resistance .
3.2 Coatings and Adhesives
The incorporation of trifluoromethylpyridine derivatives into coatings and adhesives enhances their performance characteristics, including water repellency and durability against harsh environmental conditions .
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal explored the efficacy of various trifluoromethylpyridine derivatives against different cancer cell lines. The results indicated that modifications to the 3-hydroxy-5-(trifluoromethyl)pyridine structure significantly enhanced cytotoxicity against breast cancer cells, suggesting its potential for further development into therapeutic agents .
Case Study 2: Agrochemical Application
Another research project focused on the herbicidal properties of trifluoromethylpyridine derivatives demonstrated that formulations containing this compound effectively controlled weed populations without harming adjacent crops. This study highlighted the compound's role in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, making it a valuable tool in drug design . The hydroxyl and carboxylic acid groups allow for hydrogen bonding and other interactions that can influence the compound’s activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid
- Molecular Formula: C₇H₃ClF₃NO₂ .
- Molecular Weight : 225.55 g/mol .
- Key Differences : Replacing the hydroxyl group with chlorine reduces hydrogen-bonding capacity, increasing lipophilicity (logP ~1.8 estimated). Computational studies indicate higher conformational stability compared to hydroxy derivatives due to reduced steric and electronic strain .
- Applications : Used as a degradation byproduct of fluopicolide fungicides, suggesting environmental persistence .
5-(Trifluoromethyl)pyridine-2-carboxylic Acid
- Molecular Formula: C₇H₄F₃NO₂ .
- Molecular Weight : 191.11 g/mol .
- Key Differences : Absence of substituents at position 3 reduces steric hindrance, enhancing reactivity. The trifluoromethyl group at position 5 retains lipophilicity, making it a candidate for pharmaceutical intermediates .
3-(4-Fluorophenylsulfanyl)-5-trifluoromethylpyridine-2-carboxylic Acid
Ring System Modifications
3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic Acid
- Molecular Formula : C₁₅H₉F₃N₂O₂S .
- Molecular Weight : 338.30 g/mol .
- Key Differences: Replacement of the pyridine ring with a thienopyridine system increases aromaticity and planarity, improving intercalation with biological targets. The amino group at position 3 enhances solubility in polar solvents .
4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid
Ester Derivatives
Methyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate
Physicochemical and Computational Insights
- Acidity : Hydroxy derivatives exhibit lower pKa (~1.5–2.0) compared to chloro analogs (~2.5–3.0) due to the electron-withdrawing effect of -OH .
- Solubility : The hydroxyl group enhances aqueous solubility (e.g., ~50 mg/mL for hydroxy vs. ~10 mg/mL for chloro derivatives) .
- Thermochemical Stability : Computational DFT studies show that chloro derivatives have higher thermal stability (ΔHf ~ -450 kJ/mol) compared to hydroxy analogs (~ -420 kJ/mol) due to reduced hydrogen-bonding-induced strain .
Data Table: Key Structural Analogs
Biological Activity
3-Hydroxy-5-(trifluoromethyl)pyridine-2-carboxylic acid (TFMP) is a compound of significant interest in both the pharmaceutical and agrochemical fields due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
- Molecular Formula : C₇H₆F₃NO₃
- Molar Mass : Approximately 235.16 g/mol
- Structure : The presence of a hydroxyl group at the 3-position and a trifluoromethyl group at the 5-position of the pyridine ring enhances its lipophilicity and biological interactions.
The biological activities of TFMP derivatives are largely attributed to the unique physicochemical properties of the trifluoromethyl group and the structural characteristics of the pyridine moiety. These properties influence various biochemical pathways, including:
- Antimicrobial Activity : TFMP has been investigated for its potential to inhibit microbial growth, showing promise against various pathogens.
- Antiviral Properties : Research indicates that TFMP may exhibit antiviral activity, particularly against RNA viruses through inhibition of viral replication mechanisms.
- Anticancer Effects : Preliminary studies suggest that TFMP can induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent.
Biological Evaluations
Table 1 summarizes the biological evaluations conducted on this compound:
| Activity | IC50 (µM) | Reference |
|---|---|---|
| Antimicrobial | 5.0 - 15.0 | |
| Antiviral | 10.0 - 20.0 | |
| Anticancer (HeLa cells) | 7.0 - 12.0 |
Case Studies
- Antimicrobial Activity : A study demonstrated that TFMP derivatives inhibited bacterial growth with an IC50 value ranging from 5 to 15 µM, showcasing potential for development into antimicrobial agents.
- Antiviral Mechanism : In vitro assays indicated that TFMP could inhibit viral replication by targeting specific enzymes involved in the viral life cycle, with IC50 values between 10 and 20 µM.
- Cancer Cell Apoptosis : Research involving HeLa cells revealed that TFMP induced apoptosis with an IC50 value of approximately 7 µM, suggesting its potential as an anticancer therapeutic.
Biochemical Pathways
TFMP derivatives impact various biochemical processes:
- Cellular Signaling : The trifluoromethyl group enhances interactions with cellular targets, influencing signaling pathways related to cell proliferation and apoptosis.
- Enzyme Inhibition : Studies have shown that TFMP can inhibit key enzymes involved in metabolic pathways, contributing to its biological effects.
Applications in Drug Development
Due to its diverse biological activities, TFMP is being explored for various applications:
- Pharmaceutical Development : Its potential as an antimicrobial, antiviral, and anticancer agent positions it as a candidate for drug development.
- Agrochemical Use : The compound's efficacy in protecting crops from pests suggests applications in agrochemicals.
Q & A
Basic Question: What are the key considerations for designing a synthetic route for 3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylic acid?
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, leveraging halogenated pyridine precursors and selective functionalization. A common approach includes:
Trifluoromethylation : Introducing the -CF₃ group via cross-coupling reactions (e.g., using Cu-mediated trifluoromethylation) or electrophilic substitution .
Hydroxylation : Controlled oxidation or hydroxyl group installation at position 3, ensuring regioselectivity to avoid side reactions.
Carboxylic Acid Formation : Hydrolysis of esters (e.g., ethyl or methyl esters) under alkaline conditions, followed by acidification to yield the carboxylic acid .
Critical Factors :
- Protecting Groups : Use temporary protecting groups (e.g., silyl ethers) to prevent undesired reactivity during hydroxylation.
- Catalyst Selection : Optimize transition-metal catalysts (e.g., Pd/Cu systems) for efficient trifluoromethylation .
- Purification : Employ column chromatography or recrystallization to isolate the product from intermediates.
Basic Question: What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., -CF₃ at position 5, -OH at position 3) and assess purity.
- 19F NMR : Quantify trifluoromethyl group integration and detect fluorinated impurities .
Mass Spectrometry (LC-MS/HRMS) :
- Verify molecular weight (e.g., [M+H]⁺ = 226.0) and fragmentation patterns to distinguish regioisomers .
X-ray Crystallography :
- Resolve crystal structure using SHELXL for refinement, particularly to confirm hydrogen-bonding interactions between the hydroxyl and carboxylic acid groups .
Advanced Question: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
Methodological Answer:
The hydroxyl (-OH) and carboxylic acid (-COOH) groups may exhibit tautomerism or hydrogen-bonding networks. To address this:
Low-Temperature Crystallography : Collect data at ~100 K to minimize thermal motion and stabilize hydrogen bonds.
Electron Density Maps : Use SHELXL to model precise bond lengths and angles, distinguishing between enol and keto forms .
Comparative Analysis : Contrast with analogous structures (e.g., 4-(trifluoromethyl)pyridine-2-carboxylic acid) to identify trends in tautomeric stability .
Advanced Question: How does the trifluoromethyl group influence the compound’s bioactivity in enzyme inhibition studies?
Methodological Answer:
The -CF₃ group enhances:
Lipophilicity : Increases membrane permeability, as measured by logP values (experimental vs. computational predictions).
Metabolic Stability : Reduces oxidative degradation in cytochrome P450 assays, extending half-life in vitro .
Binding Affinity : Docking studies (e.g., AutoDock Vina) suggest the -CF₃ group forms van der Waals interactions with hydrophobic enzyme pockets.
Validation :
- SAR Studies : Compare inhibitory activity (IC₅₀) of derivatives lacking -CF₃ or -OH groups to isolate their contributions .
Advanced Question: How to address discrepancies between reported bioactivity and experimental results?
Methodological Answer:
Purity Analysis : Use HPLC (≥95% purity threshold) to rule out impurities affecting activity .
Solubility Assessment : Test in buffers (e.g., PBS, DMSO) to ensure the compound is fully dissolved during assays.
Counterion Effects : Compare free acid vs. salt forms (e.g., sodium or potassium salts) for solubility differences .
Biological Replicates : Conduct dose-response curves in triplicate to minimize variability.
Advanced Question: What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
DFT Calculations :
- Calculate Fukui indices to identify electrophilic centers (e.g., position 2 vs. 6 on the pyridine ring).
Molecular Dynamics (MD) :
- Simulate reaction trajectories in solvents (e.g., DMF, THF) to predict regioselectivity .
pKa Prediction :
- Use software (e.g., ACD/Labs) to estimate carboxylic acid pKa (~2.5) and hydroxyl group pKa (~8.5), guiding pH-dependent reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
